N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is a bifunctional oxalamide derivative featuring two distinct pharmacophores: a benzo[d][1,3]dioxole (benzodioxole) group and a 3-phenyl-1,2,4-oxadiazole moiety. The benzodioxole group is known for enhancing metabolic stability and lipophilicity, while the 1,2,4-oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, often critical in biological target engagement . Oxalamide scaffolds, such as those in this compound, are widely explored in medicinal chemistry for their versatility in drug design, particularly in antiviral and enzyme-inhibitory applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c24-18(20-9-12-6-7-14-15(8-12)27-11-26-14)19(25)21-10-16-22-17(23-28-16)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQCSEPBMMOFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have shown interactions with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are required to understand its effects on various types of cells and cellular processes.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is a compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole moiety in its structure is known for conferring various biological properties, including antibacterial and anticancer effects.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₆N₂O₅
- Molecular Weight : 384.4 g/mol
- CAS Number : 2034341-33-6
Biological Activity Overview
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit a wide range of biological activities. The following sections detail specific findings related to antimicrobial and anticancer activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds with the oxadiazole structure:
-
General Findings :
- Compounds with 1,3,4-oxadiazole rings have shown significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .
- The mechanism often involves inhibition of key enzymes in bacterial fatty acid synthesis pathways, such as enoyl-acyl carrier protein (ACP) reductase .
-
Case Studies :
- A study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively .
- Salama et al. (2020) synthesized 2-amino-1,3,4-oxadiazole derivatives that exhibited potent activity against Gram-positive bacteria, outperforming standard antibiotics like vancomycin .
Anticancer Activity
The anticancer properties of oxadiazole-containing compounds have been extensively studied:
-
Mechanisms of Action :
- Oxadiazoles have been linked to the induction of apoptosis in cancer cells through various pathways, including the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Some derivatives have shown cytotoxic effects on solid tumor cell lines, suggesting their potential as chemotherapeutic agents .
- Research Findings :
Table 1: Summary of Biological Activities
| Activity Type | Compound Type | Key Findings |
|---|---|---|
| Antimicrobial | 1,3,4-Oxadiazole Derivatives | Effective against M. tuberculosis and S. aureus |
| Anticancer | Oxadiazole Derivatives | Induces apoptosis; inhibits tumor cell proliferation |
Table 2: Comparative MIC Values
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenyl...) | S. aureus | 0.5 |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol... | M. tuberculosis | 4–8 |
| Benzamide Derivative | Clostridium difficile | 0.003–0.03 |
Comparison with Similar Compounds
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)
- Key Features : This CD4-mimetic compound incorporates a dihydroindenyl-guanidine group and a halogenated aryl moiety.
- Comparison : Unlike the target compound, BNM-III-170’s dihydroindenyl group enhances binding to viral glycoproteins, while the benzodioxole and oxadiazole groups in the target molecule may improve metabolic stability and solubility .
- Biological Activity: Demonstrated efficacy against immunodeficiency viruses, suggesting oxalamides can be tailored for antiviral applications .
N1,N5-bis{[4-(5-Oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide
- Key Features : Features two 1,2,4-oxadiazol-3-yl groups linked via a glutaramide spacer.
- Comparison : The absence of a benzodioxole group reduces lipophilicity compared to the target compound. The dual oxadiazole motifs enhance hydrogen-bonding capacity but may limit bioavailability due to high polarity .
Compounds with Benzo[d][1,3]dioxole Substituents
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)
- Key Features : Combines a benzimidazole core with a benzodioxole-acetamide side chain.
- Both compounds exhibit enhanced solubility due to benzodioxole .
1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine Derivatives
- Key Features : Pyrrolidine or azetidine rings substituted with benzodioxole.
- Comparison : These compounds lack the oxadiazole and oxalamide functionalities, resulting in lower molecular complexity. However, their synthesis via reductive amination (NaBH(OAc)₃) highlights methods applicable to benzodioxole-containing intermediates .
Metabolic Stability of Oxalamides and Related Compounds
- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768): Rapid metabolism in rat hepatocytes without amide hydrolysis suggests that substituents like benzodioxole may protect against enzymatic degradation .
- Target Compound : The benzodioxole group likely confers similar metabolic stability, while the oxadiazole moiety may further resist hydrolysis compared to simpler amides .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s oxalamide core allows modular substitution, as seen in BNM-III-170 and glutaramide derivatives .
- Metabolic Advantages : Benzodioxole-containing compounds exhibit resistance to amide hydrolysis, a critical advantage for oral bioavailability .
- Biological Potential: The 1,2,4-oxadiazole group’s electronic properties may enhance target binding, analogous to Compound 28’s IDO1 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
